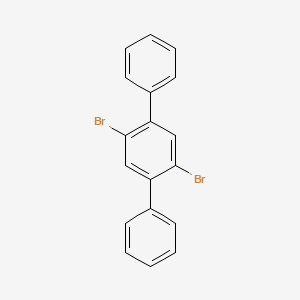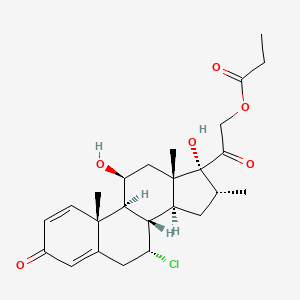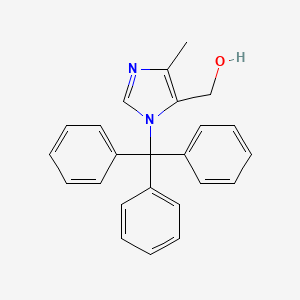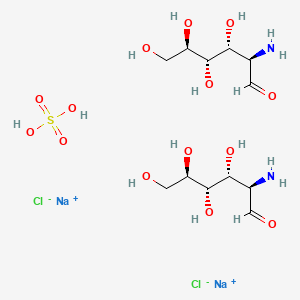
Glucosamine sulfate sodium chloride
描述
葡萄糖胺硫酸钠氯化钠: 是一种常用于膳食补充剂的化合物,旨在支持关节健康。它是葡萄糖胺硫酸盐和氯化钠的组合,可增强葡萄糖胺的稳定性和生物利用度。 葡萄糖胺是一种氨基糖,在软骨的形成和修复中起着至关重要的作用,使其成为治疗骨关节炎和其他关节相关疾病的热门成分 .
准备方法
合成路线和反应条件: 葡萄糖胺硫酸钠氯化钠的制备涉及多个步骤。首先,从甲壳类动物外骨骼中提取的天然聚合物几丁质,用盐酸水解生成葡萄糖胺盐酸盐。然后,该中间体与碳酸钠反应生成葡萄糖胺硫酸盐。 最后,加入氯化钠以稳定化合物 .
工业生产方法: 在工业环境中,生产过程被放大,以确保高纯度和高产量。该过程涉及:
几丁质的水解: 几丁质用盐酸处理生成葡萄糖胺盐酸盐。
葡萄糖胺硫酸盐的形成: 葡萄糖胺盐酸盐在水溶液中与碳酸钠反应。
氯化钠的添加: 将氯化钠添加到葡萄糖胺硫酸盐溶液中,形成最终产物葡萄糖胺硫酸钠氯化钠.
化学反应分析
反应类型: 葡萄糖胺硫酸钠氯化钠会经历几种类型的化学反应,包括:
水解: 几丁质最初水解生成葡萄糖胺盐酸盐。
中和: 葡萄糖胺盐酸盐与碳酸钠反应生成葡萄糖胺硫酸盐。
结晶: 加入氯化钠以稳定化合物并形成晶体.
常用试剂和条件:
盐酸: 用于几丁质的水解。
碳酸钠: 用于中和葡萄糖胺盐酸盐并生成葡萄糖胺硫酸盐。
氯化钠: 添加以稳定最终产物.
形成的主要产物:
葡萄糖胺盐酸盐: 中间产物。
葡萄糖胺硫酸盐: 通过中和葡萄糖胺盐酸盐形成。
葡萄糖胺硫酸钠氯化钠: 最终稳定的产物.
科学研究应用
化学: 葡萄糖胺硫酸钠氯化钠用于合成各种糖胺聚糖,这些糖胺聚糖是结缔组织的重要组成部分 .
生物学: 在生物学研究中,它用于研究软骨和其他结缔组织的代谢和功能 .
医学: 该化合物广泛用于治疗骨关节炎和其他关节疾病。 它有助于减轻疼痛并改善关节功能 .
作用机制
葡萄糖胺硫酸钠氯化钠通过提供合成糖胺聚糖所需的构建模块来发挥作用,糖胺聚糖对软骨的形成和修复至关重要。它刺激蛋白聚糖和胶原蛋白的产生,这些蛋白聚糖和胶原蛋白对于维持软骨的结构完整性至关重要。 此外,它抑制降解软骨的酶的活性,从而减缓关节退化的进程 .
相似化合物的比较
类似化合物:
N-乙酰葡萄糖胺: 葡萄糖胺的衍生物,用于各种生化应用.
硫酸软骨素: 通常与葡萄糖胺硫酸盐一起用于关节健康补充剂.
独特性: 葡萄糖胺硫酸钠氯化钠因其增强的稳定性和生物利用度而独一无二。 加入氯化钠不仅稳定了化合物,而且提高了其在体内的吸收,使其在支持关节健康方面更有效 .
属性
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILGVJTEVNNRV-VQRMJQQYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2Na2O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296149-13-7 | |
| Record name | Glucosamine sulfate sodium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSAMINE SULFATE SODIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RI65CXJ9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main analytical challenge in working with glucosamine sulfate sodium chloride?
A1: One of the main challenges is achieving accurate and reliable quantification of glucosamine in pharmaceutical preparations. [] This has led to the development of specific and sensitive analytical methods, such as the derivatization-gas chromatography method described in one of the studies. This method utilizes a reaction with hydroxylamine hydrochloride and acetic anhydride, followed by gas chromatography analysis, to accurately determine the content of glucosamine in tablets and capsules. []
Q2: Have any impurities been identified in this compound preparations?
A2: Yes, research has identified an unknown impurity in this compound capsules. [] Through High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF MS) and Nuclear Magnetic Resonance (NMR) analysis, the impurity was characterized as (1R, 2S, 3R)-1-(5-((S, E)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol. Interestingly, a related degradation product, (1R, 2S, 3R)-1-(5-((S, Z)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol, was also found to emerge under heat conditions. [] This highlights the importance of understanding the stability profile of the compound and developing appropriate formulation and storage strategies.
Q3: Are there different salts of glucosamine sulfate available, and do they exhibit comparable clinical outcomes?
A3: Yes, glucosamine sulfate is available in various salt forms, including sodium chloride and potassium chloride salts. A randomized, double-blind study compared the clinical outcomes of glucosamine sulfate-potassium chloride and this compound in patients with mild to moderate knee osteoarthritis. [] The study found that both formulations provided comparable pain relief and demonstrated similar safety profiles. [] While serum potassium levels increased in the glucosamine sulfate-potassium chloride group, they remained within the normal range. [] This suggests that both salts can be considered viable options for managing osteoarthritis symptoms.
Q4: Are there alternative formulations being explored to improve the delivery and efficacy of glucosamine and chondroitin?
A4: Yes, research is ongoing to develop innovative formulations that enhance the therapeutic benefits of glucosamine and chondroitin. One such example is the development of glucosamine chondroitin tablets. [] These tablets utilize a combination of this compound double salt and chondroitin sulfate, alongside excipients like pregelatinized starch, carboxymethyl starch sodium, lactose, and superfine silica powder. [] The addition of a 5% PVP absolute ethyl alcohol solution as an adhesive during the manufacturing process results in tablets with improved dissolution speed and enhanced stability, making them suitable for large-scale production. []
Q5: How is D-glucosamine sulfate sodium chloride synthesized?
A5: One method involves dissolving D-glucosamine hydrochloride in a solvent and reacting it with a sodium-containing alkaline substance under controlled temperature and atmospheric conditions. [] Sulfuric acid is then introduced for salification, and a complexation reaction yields the D-glucosamine sulfate sodium chloride salt complex. [] The final product is obtained through filtration and crystallization. [] This method is considered advantageous due to its novelty, simplicity, and ability to produce high-purity D-glucosamine sulfate sodium chloride that meets United States Pharmacopeia (USP) standards. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320935.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)
![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)
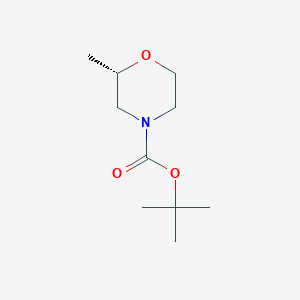

![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)
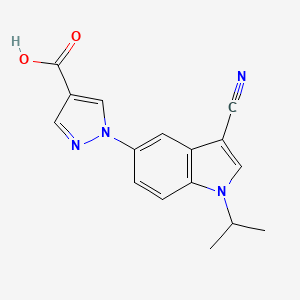
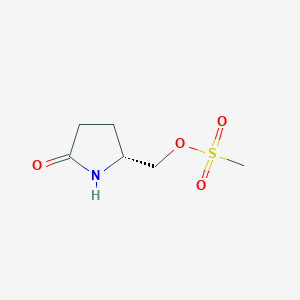
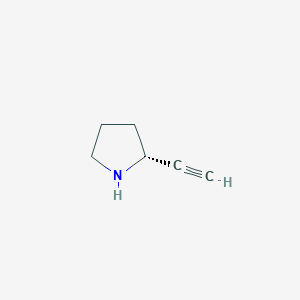

![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)
